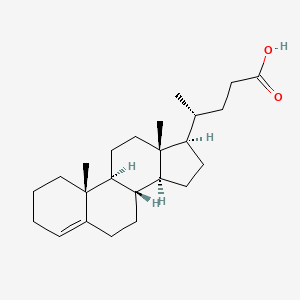

Chol-4-en-24-oic Acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H38O2 |

|---|---|

Molecular Weight |

358.6 g/mol |

IUPAC Name |

(4R)-4-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H38O2/c1-16(7-12-22(25)26)19-10-11-20-18-9-8-17-6-4-5-14-23(17,2)21(18)13-15-24(19,20)3/h6,16,18-21H,4-5,7-15H2,1-3H3,(H,25,26)/t16-,18+,19-,20+,21+,23+,24-/m1/s1 |

InChI Key |

MBRXVOBWAQSXOY-HGZXIFPPSA-N |

SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4=CCCCC34C)C |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CCCC[C@]34C)C |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4=CCCCC34C)C |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Chol 4 En 24 Oic Acid

Precursor Pathways in Mammalian Systems

The generation of Chol-4-en-24-oic acid is intricately linked to the catabolism of cholesterol. It emerges from well-established metabolic routes and also plays a crucial role as a transitional compound in the modification of other sterols.

Origin from Cholesterol via Canonical Pathways

The primary production of bile acids from cholesterol in mammals occurs through two main routes: the "neutral" (or classical) pathway and the "acidic" (or alternative) pathway. nih.gov this compound is a key metabolite in these pathways.

In the neutral pathway , the initial and rate-limiting step is the 7α-hydroxylation of cholesterol by the enzyme cholesterol 7α-hydroxylase (CYP7A1). nih.govnih.gov This is followed by a series of modifications, including the conversion of 7α-hydroxycholesterol to 7α-hydroxy-4-cholesten-3-one by 3β-hydroxysteroid dehydrogenase type 7 (HSD3B7). nih.govmedlineplus.gov This intermediate is then further metabolized to produce the primary bile acids, cholic acid and chenodeoxycholic acid. nih.govwikipedia.orgwikipedia.org

The acidic pathway begins with the oxidation of the cholesterol side chain, a reaction catalyzed by sterol 27-hydroxylase (CYP27A1). nih.gov This pathway also leads to the formation of chenodeoxycholic acid and involves intermediates that can be converted to this compound. nih.gov

Alternative Pathway Contributions to its Formation

Beyond the two primary pathways, alternative routes can contribute to the formation of this compound. For instance, in certain metabolic contexts, intermediates from other sterol pathways can be shunted into the bile acid synthesis cascade, leading to the generation of this compound. Research has identified 7α-hydroxy-3-oxothis compound as a metabolite formed in the acidic bile acid synthesis pathway. researchgate.net This highlights the metabolic plasticity that can lead to the synthesis of this particular bile acid.

Role as an Intermediate in C27 and C24 Sterol Transformations

This compound is a pivotal intermediate in the conversion of C27 sterols to C24 bile acids. The biosynthesis of bile acids involves the shortening of the C27 cholesterol side chain. During this process, C27 intermediates are generated and subsequently oxidized and cleaved to form C24 bile acids. ufz.de this compound represents a C24 compound that has undergone this side-chain degradation. acs.org Its presence has been confirmed in cerebrospinal fluid, alongside its C27 precursors, indicating its role in sterol metabolism within the central nervous system as well. nih.gov

Enzymatic Steps and Key Biocatalysts in this compound Formation

The synthesis of this compound is dependent on the coordinated action of several key enzymes, primarily from the cytochrome P450 superfamily and steroid dehydrogenases. These biocatalysts are responsible for the necessary hydroxylation, oxidation, and redox transformations of the cholesterol scaffold.

Cytochrome P450 Enzymes (e.g., CYP7A1, CYP27A1, CYP39A1) in Hydroxylation and Side-Chain Oxidation

Cytochrome P450 enzymes are crucial for the initial and subsequent oxidative modifications of cholesterol that lead to the formation of this compound.

CYP7A1 (Cholesterol 7α-hydroxylase): This is the rate-limiting enzyme in the classic bile acid synthesis pathway. genecards.orgresearchgate.net It is located in the endoplasmic reticulum of liver cells and specifically hydroxylates cholesterol at the 7α-position, initiating the neutral pathway. nih.govuniprot.org This step is a critical prerequisite for the eventual formation of this compound.

CYP27A1 (Sterol 27-hydroxylase): This mitochondrial enzyme is a key player in the acidic pathway of bile acid synthesis. researchgate.net It hydroxylates the sterol side chain at the C-27 position (equivalent to C-26 in some nomenclatures), a crucial step for subsequent side-chain cleavage. nih.govresearchgate.net Its activity is essential for producing the precursors that are ultimately converted to C24 bile acids like this compound.

CYP39A1 (Oxysterol 7α-hydroxylase): This enzyme is responsible for the 7α-hydroxylation of 24-hydroxycholesterol, an important pathway for cholesterol elimination from the brain. nih.gov The product of this reaction can then enter the bile acid synthesis pathway, contributing to the pool of intermediates that lead to this compound.

| Enzyme | Location | Function in Pathway to this compound |

| CYP7A1 | Endoplasmic Reticulum | Catalyzes the initial, rate-limiting 7α-hydroxylation of cholesterol in the neutral pathway. genecards.orgresearchgate.netuniprot.org |

| CYP27A1 | Mitochondria | Initiates the acidic pathway by hydroxylating the cholesterol side chain at C-27. nih.govresearchgate.net |

| CYP39A1 | Not specified in provided context | Catalyzes the 7α-hydroxylation of 24-hydroxycholesterol, linking brain cholesterol metabolism to bile acid synthesis. nih.gov |

Steroid Dehydrogenases (e.g., HSD3B7) in Redox Transformations

Steroid dehydrogenases are responsible for the oxidation and isomerization of the steroid nucleus, which are essential steps in forming the characteristic 3-oxo-Δ4-ene structure of this compound.

HSD3B7 (3β-hydroxy-Δ5-C27-steroid oxidoreductase): This enzyme plays a crucial role in the bile acid synthesis pathway by converting 7α-hydroxylated 3β-hydroxy-Δ5-sterols into 3-oxo-Δ4-steroids. biorxiv.orggenecards.org Specifically, it catalyzes the oxidation of the 3β-hydroxyl group and the isomerization of the Δ5 double bond to the Δ4 position. biorxiv.org This transformation of 7α-hydroxycholesterol to 7α-hydroxycholest-4-en-3-one is a key step in the pathway leading to this compound. nih.govmedlineplus.gov Deficiencies in HSD3B7 can lead to impaired bile acid synthesis. medlineplus.gov

β-Oxidation Pathway Intermediacy

The shortening of the cholesterol side chain, a critical phase in bile acid synthesis, occurs through a β-oxidation process within peroxisomes. portlandpress.com This process shortens the C27 cholesterol side chain by three carbons to produce mature C24 bile acids. portlandpress.com this compound (also known as 3-oxo-chol-4-en-24-oic acid) is an intermediate in this side chain degradation. acs.orgufz.de

The pathway involves the activation of C27 bile acid precursors, such as di- and trihydroxycoprostanoic acids (DHCA and THCA), into their CoA-thioesters by the enzyme bile acyl-CoA synthetase (BACS). portlandpress.com These CoA-activated molecules are then transported into peroxisomes for β-oxidation. A series of enzymes, including α-methylacyl-CoA racemase (AMACR), D-bifunctional enzyme, and thiolase, catalyze the oxidative cleavage of the side chain. nih.govportlandpress.com

In certain bacterial steroid degradation pathways, which share similarities with mammalian bile acid synthesis, the degradation of the cholesterol side chain also proceeds via β-oxidation, forming intermediates like chol-4-en-3-one-24-oic acid. ufz.de Research in Mycobacterium tuberculosis has detailed a β-oxidation cycle for the cholesterol side chain where 3-oxo-chol-4-en-24-oyl-CoA is a substrate for further enzymatic reactions. acs.orgchemrxiv.org

Downstream Metabolic Fates and Conversion Products

Following its formation, this compound undergoes further enzymatic modifications, leading to the synthesis of various bile acid precursors and conjugated forms.

This compound is a precursor to other important molecules in the bile acid synthesis cascade. For instance, 7α-hydroxy-3-oxothis compound is a related intermediate. wikipathways.orgnih.gov The metabolism of these 3-oxo-Δ4-steroids is crucial for producing the final primary bile acids. The enzyme Δ4-3-oxosteroid-5β-reductase (AKR1D1) reduces the double bond at the C4-C5 position, a key step in altering the steroid ring structure from a planar to a "bent" A/B cis configuration characteristic of mature bile acids. explorationpub.comnih.gov Subsequently, a 3α-hydroxysteroid dehydrogenase reduces the 3-oxo group to the 3α-hydroxyl group found in cholic acid and chenodeoxycholic acid. explorationpub.com

In some pathways, particularly within intestinal bacteria, intermediates like 12α-hydroxy-3-oxo-4-cholenoic acid have been identified as metabolites of cholic acid, suggesting a role for these compounds in the formation of secondary bile acids like deoxycholic acid. nih.gov

Table 1: Key Enzymes in the Metabolism of this compound and Related Precursors

| Enzyme | Abbreviation | Function | Cellular Location |

| Bile Acyl-CoA Synthetase | BACS | Activates bile acids to their CoA-thioesters for conjugation and peroxisomal β-oxidation. explorationpub.comportlandpress.com | Endoplasmic Reticulum |

| α-Methylacyl-CoA Racemase | AMACR | Catalyzes epimerization of C25 diastereomers during side chain β-oxidation. nih.govbiorxiv.org | Peroxisomes |

| Δ4-3-Oxosteroid-5β-Reductase | AKR1D1 | Reduces the C4-C5 double bond of the steroid nucleus. explorationpub.comnih.gov | Cytosol |

| 3α-Hydroxysteroid Dehydrogenase | AKR1C4 | Reduces the 3-oxo group to a 3α-hydroxyl group. explorationpub.com | Cytosol |

| Bile Acid-CoA:Amino Acid N-Acyltransferase | BAAT | Catalyzes the conjugation of bile acyl-CoA esters with glycine (B1666218) or taurine (B1682933). explorationpub.combiorxiv.org | Cytosol |

The final step in the hepatic synthesis of bile acids is their conjugation with the amino acids glycine or taurine. explorationpub.comwikipedia.org This process renders the bile acids more water-soluble and enhances their physiological function. hilarispublisher.com Conjugation involves a two-step enzymatic reaction. First, bile acids are activated to their CoA thioesters by bile acid-CoA synthetase (BACS). explorationpub.comresearchgate.net Following activation, the bile acid-CoA thioester is conjugated with either glycine or taurine by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT). explorationpub.combiorxiv.org

While direct conjugation of this compound itself is less documented than that of the mature primary bile acids, its downstream products, cholic acid and chenodeoxycholic acid, are the primary substrates for this process. wikipedia.org The resulting conjugated bile acids, such as glycocholic acid and taurocholic acid, are then secreted into the bile. wikipedia.org The synthesis of various conjugated bile acid derivatives, including those of unsaturated precursors, has been achieved chemically for research purposes, highlighting the importance of these molecules in metabolic studies. researchgate.netresearchgate.net

Enzymology and Stereochemical Aspects of Chol 4 En 24 Oic Acid Biotransformations

Characterization of Enzymes Directly Metabolizing Chol-4-en-24-oic Acid

The metabolism of this compound involves several key enzymes that catalyze specific reactions in its breakdown pathway. These enzymes are crucial in both microbial and mammalian systems for the degradation of cholesterol and other steroids.

Structure-Function Relationship Studies of Relevant Enzymes

The enzymes involved in the metabolism of this compound and its precursors exhibit distinct structural features that are directly linked to their function. X-ray crystallography and other biophysical techniques have provided valuable insights into their architecture and catalytic sites.

For instance, in Mycobacterium tuberculosis, the enzyme ChsB1 , a stereospecific hydroxyacyl-CoA dehydrogenase, plays a role in the β-oxidation of the cholesterol side chain. nih.govresearchgate.net Crystallographic studies of ChsB1 have revealed a homodimeric structure, which is characteristic of short-chain alcohol dehydrogenases that utilize NAD+. researchgate.netacs.org Its substrate-binding site is notably larger and wider than those of its homologs, which is likely an adaptation to accommodate bulky steroid substrates. acs.org This structural feature is critical for its function in steroid metabolism.

Another key enzyme, ChsH3 , is a MaoC-like family hydratase that catalyzes a stereospecific hydration step in the β-oxidation of the cholesterol side chain. nih.govresearchgate.netacs.org Unlike the crotonase-like structure of other hydratases such as EchA19, ChsH3's unique fold dictates the opposite stereochemical outcome of the hydration reaction. acs.org

In the context of gut microbial metabolism, enzymes from the bai (bile acid inducible) gene cluster are responsible for the 7α-dehydroxylation of primary bile acids, a process that involves intermediates structurally related to this compound. nih.gov For example, BaiCD is an enzyme that re-establishes the stereochemistry at the A/B ring junction during the formation of secondary bile acids. nih.govbiorxiv.org

The table below summarizes key structural and functional characteristics of enzymes involved in the biotransformation of this compound and related compounds.

| Enzyme | Organism/System | Quaternary Structure | Key Structural Features | Function |

| ChsB1 | Mycobacterium tuberculosis | Homodimer | Large, wide substrate-binding site; Rossmann-fold motif | Stereospecific dehydrogenation of hydroxyacyl-CoA esters |

| ChsH3 | Mycobacterium tuberculosis | Dimer | MaoC-like family hydratase fold | Stereospecific hydration of enoyl-CoA |

| BaiCD | Gut Firmicutes (e.g., Lachnospiraceae scindens) | - | - | Re-establishes stereochemistry at A/B ring junction |

Substrate Specificity and Catalytic Mechanisms

The enzymes that metabolize this compound and its derivatives demonstrate remarkable substrate specificity and employ precise catalytic mechanisms.

Acyl-CoA dehydrogenases (ACADs) are crucial for the initial steps of β-oxidation. In M. tuberculosis, several ACADs exhibit distinct substrate preferences. ChsE3 specifically catalyzes the dehydrogenation of 3-oxo-chol-4-en-24-oyl-CoA (3-OCO-CoA), the five-carbon side chain intermediate. acs.org In contrast, ChsE4-ChsE5 acts on the eight-carbon side chain intermediate, 3-oxo-cholest-4-en-26-oyl CoA, while ChsE1-ChsE2 dehydrogenates the three-carbon side chain intermediate. acs.org This specificity ensures the orderly degradation of the cholesterol side chain. The catalytic mechanism of these dehydrogenases involves the formation of a double bond between the α and β carbons of the acyl-CoA thioester.

Hydratases and dehydrogenases in the β-oxidation pathway also show high specificity. ChsH3 preferentially hydrates 3-oxo-chol-4,22-dien-24-oyl-CoA (3-OCDO-CoA), with a catalytic efficiency significantly higher than for other sterol intermediates. acs.org The subsequent dehydrogenation step is catalyzed by ChsB1 , which is stereospecific for the (22S)-hydroxyacyl-CoA product of the ChsH3 reaction and does not act on the (22R) diastereomer produced by another hydratase, EchA19. nih.govresearchgate.netacs.org The catalytic mechanism of dehydrogenases like ChsB1 involves the transfer of a hydride ion from the substrate to the NAD+ cofactor. wou.edu

In gut bacteria, 3-ketosteroid Δ1-dehydrogenases (KSTDs) are involved in the modification of the steroid nucleus. While many KSTDs prefer substrates with smaller C17 substituents, some, like those from Sterolibacterium denitrificans, can act on more complex steroids like cholest-4-en-3-one and related bile acid intermediates. researchgate.netnih.gov

The table below details the substrate specificity and products of key enzymes in the biotransformation pathways.

| Enzyme | Substrate(s) | Product(s) | Catalytic Mechanism |

| ChsE3 | 3-oxo-chol-4-en-24-oyl-CoA (3-OCO-CoA) | (22E)-3-oxo-chol-4,22-dien-24-oyl-CoA | Dehydrogenation |

| ChsH3 | 3-oxo-chol-4,22-dien-24-oyl-CoA (3-OCDO-CoA) | (22S)-hydroxy-3-oxo-cholest-4-en-24-oyl-CoA | Hydration |

| ChsB1 | (22S)-hydroxy-3-oxo-cholest-4-en-24-oyl-CoA | 3,22-dioxo-cholest-4-en-24-oyl-CoA | Dehydrogenation |

| BaiP | 3-oxo-Δ4-DCA, 3-oxo-Δ4-LCA | 3-oxo-allo-DCA, 3-oxo-allo-LCA | 5α-reduction |

Stereospecificity in Enzymatic Reactions

Enzymatic reactions involving this compound and its precursors are characterized by a high degree of stereospecificity, which is critical for determining the ultimate fate of these molecules.

Chiral Transformations at Specific Carbon Centers

A prime example of stereospecificity is seen in the hydration of 3-oxo-chol-4,22-dien-24-oyl-CoA in M. tuberculosis. nih.govresearchgate.net The enzyme ChsH3 specifically catalyzes the formation of the (22S)-hydroxy-3-oxo-cholest-4-en-24-oyl-CoA diastereomer. nih.govresearchgate.netacs.org In contrast, another hydratase, EchA19 , produces the (22R) diastereomer from the same substrate. nih.govresearchgate.netacs.org This stereochemical bifurcation is a recurring theme in cholesterol metabolism. researchgate.net

Similarly, the initial oxidation of the cholesterol side chain at C26 can be catalyzed by different cytochrome P450 enzymes, Cyp125 and Cyp142 , which produce diastereomers of cholest-4-en-3-one-27-oic acid with opposite stereochemistry at C25. researchgate.netacs.org

In the gut, the formation of secondary allo-bile acids is another example of a chiral transformation. The enzyme BaiP from certain Firmicutes catalyzes the 5α-reduction of 3-oxo-Δ4-intermediates, leading to the formation of allo-bile acids with a planar A/B ring junction, in contrast to the "kinked" 5β-configuration of primary bile acids. nih.govbiorxiv.org

Impact of Stereochemistry on Metabolic Flux

The dehydrogenation catalyzed by ChsB1 is a clear example. This enzyme is strictly specific for the (22S)-hydroxyacyl-CoA produced by ChsH3. nih.govresearchgate.net It shows no activity towards the (22R) diastereomer formed by EchA19. nih.govresearchgate.netacs.org This means that the metabolic flux of the (22R) isomer is blocked at this step, highlighting how stereochemistry can channel metabolites into specific pathways.

To overcome such stereochemical blocks, some organisms possess racemases. For instance, M. tuberculosis has a methyl acyl-CoA racemase (MCR) that can epimerize the C25 diastereomers of 3-oxo-cholestan-26-oyl-CoA, allowing both isomers to be channeled into the cholesterol catabolic pathway. acs.org The fate of the (25R)-3-OCS-CoA in the absence of this racemase is not fully understood. acs.org

The stereochemical outcome of reactions, therefore, is a critical control point in the metabolism of this compound and related compounds, dictating the flow of metabolites through different branches of the degradation pathway.

Microbial Biotransformations of this compound and Related Structures

Microorganisms, particularly those in the gut, play a significant role in the biotransformation of bile acids, including those structurally related to this compound. These transformations greatly increase the diversity of bile acid species in the host. d-nb.info

The intestinal microflora can perform several key biotransformations:

Deconjugation: Bile salt hydrolases (BSHs) hydrolyze the amide bond linking bile acids to glycine (B1666218) or taurine (B1682933). nih.gov

Dehydrogenation: Hydroxysteroid dehydrogenases (HSDHs) catalyze the oxidation of hydroxyl groups at various positions on the steroid nucleus, leading to the formation of oxo-bile acids. d-nb.infonih.gov

7α-dehydroxylation: This is a multi-step process carried out by a consortium of gut bacteria, leading to the formation of secondary bile acids like deoxycholic acid (DCA) and lithocholic acid (LCA). nih.gov This pathway involves 3-oxo-Δ4-intermediates. nih.govbiorxiv.org

Epimerization: The orientation of hydroxyl groups can be changed from α to β, and vice versa. d-nb.info

Nuclear dehydrogenating clostridia are capable of introducing a double bond into the A-ring of various 3-oxo-5β-cholan-24-oic acids, consistently forming a 4-ene-3-one structure. microbiologyresearch.org This desaturation is more efficient for bile acids than for androstanes. microbiologyresearch.org

The table below lists some of the microbial species and their roles in the biotransformation of bile acids.

| Microbial Species/Group | Key Biotransformation(s) | Substrates | Products |

| Lachnospiraceae scindens | 7α-dehydroxylation, 5α-reduction | Cholic acid, Chenodeoxycholic acid | Deoxycholic acid, Lithocholic acid, Allo-deoxycholic acid |

| Nuclear Dehydrogenating Clostridia | A-ring desaturation | 3-oxo-5β-cholan-24-oic acids | 4-ene-3-one bile acids |

| Nocardioides simplex | 1-dehydrogenation, side-chain oxidation | Cholesterol, Lithocholic acid | Cholesta-1,4-dien-3-one, 3-oxo-cholesta-1,4-dien-26-oic acid |

Bacterial Enzyme Systems Involved in Bile Acid Modification

The transformation of primary bile acids, synthesized in the liver, into a vast array of secondary bile acids is exclusively the work of the gut microbiota. harvard.edu This process is mediated by several key classes of bacterial enzymes, each with specific functions and stereochemical precision. This compound and its derivatives are central intermediates and products in these pathways.

The primary enzymatic modifications include:

Deconjugation: This is the essential first step for most subsequent bacterial modifications. unite.it Bile salt hydrolases (BSHs) catalyze the hydrolysis of the amide bond linking the bile acid core to a glycine or taurine residue. harvard.edufrontiersin.org This reaction, considered a "gatekeeper" for further metabolism, releases the unconjugated bile acid. frontiersin.org BSH enzymes are widespread among major gut bacterial phyla, including Firmicutes, Bacteroidetes, and Actinobacteria. mdpi.com

Dehydrogenation and Epimerization: Hydroxysteroid dehydrogenases (HSDHs) are a critical family of enzymes that catalyze the oxidation and epimerization of hydroxyl groups at the C-3, C-7, and C-12 positions of the steroid nucleus. jnmjournal.orgnih.gov This process is a key source of stereochemical diversity. Epimerization is a two-step, reversible reaction that changes the orientation of a hydroxyl group from the α-position (pointing down) to the β-position (pointing up), or vice versa, via a stable oxo-bile acid intermediate. jnmjournal.orgasm.org For instance, the conversion of chenodeoxycholic acid (with a 7α-hydroxyl group) to ursodeoxycholic acid (with a 7β-hydroxyl group) is accomplished by the sequential action of a 7α-HSDH and a 7β-HSDH. nih.gov

7α-Dehydroxylation: This multi-step pathway is responsible for producing the major secondary bile acids, deoxycholic acid (DCA) and lithocholic acid (LCA). jnmjournal.orgnih.gov The process is encoded by the bile acid-inducible (bai) operon, found in a limited number of anaerobic bacteria, primarily from the genus Clostridium. nih.govnih.gov Key enzymes in this operon include BaiB (a bile acid-CoA ligase), BaiA (a 3α-HSDH), BaiCD (an oxidoreductase), and BaiE (a 7α-dehydratase). nih.govasm.org The pathway involves the formation of a 3-oxo-Δ⁴ intermediate, which temporarily removes the stereochemistry of the A/B ring junction. nih.gov

Stereospecific Reduction: The final stereochemistry of the bile acid is determined by specific reductases. For example, the 3-oxo-Δ⁴-DCA intermediate can be acted upon by two different enzymes. BaiCD, a 5β-reductase, re-establishes the "kinked" A/B ring junction typical of most bile acids. nih.gov In contrast, recently discovered enzymes like BaiP and BaiJ function as 5α-reductases, producing "flat" stereoisomers known as allo-bile acids (e.g., allo-deoxycholic acid). nih.govtandfonline.comnih.gov This bifurcation is a critical point for generating structural diversity.

Table 1: Key Bacterial Enzyme Systems in Bile Acid Biotransformation

| Enzyme System | Abbreviation | Function | Example Reaction | Key Stereochemical Aspect |

|---|---|---|---|---|

| Bile Salt Hydrolase | BSH | Deconjugation | Taurocholic acid → Cholic acid + Taurine | Gateway reaction enabling further modification. unite.it |

| Hydroxysteroid Dehydrogenase | HSDH | Oxidation & Epimerization | Chenodeoxycholic acid (7α-OH) ↔ 7-oxo-lithocholic acid ↔ Ursodeoxycholic acid (7β-OH) | Reversibly changes hydroxyl group orientation (α/β), altering molecular shape and properties. jnmjournal.orgnih.gov |

| Bile Acid Inducible Operon | bai | 7α-Dehydroxylation | Cholic acid → Deoxycholic acid | Generates a 3-oxo-Δ⁴ intermediate, temporarily erasing A/B ring stereochemistry. nih.gov |

| Bile Acid 5α-Reductase | BaiP, BaiJ | Reduction of Δ⁴ bond | 3-oxo-Δ⁴-DCA → 3-oxo-allo-DCA | Creates "flat" allo- (5α) bile acid stereoisomers, distinct from the common "kinked" (5β) forms. tandfonline.comnih.gov |

Contribution to the Diversity of Bile Acid Metabolome

While the liver synthesizes only a few primary bile acids (mainly cholic acid and chenodeoxycholic acid), the enzymatic actions of the gut microbiota expand this limited set into a complex metabolome of over 50 distinct secondary bile acid structures. tandfonline.com This diversification profoundly impacts host signaling and metabolic regulation. bohrium.com this compound and its related structures are integral to this expanded chemical diversity.

The key contributions of bacterial enzymes to this diversity are:

Generation of Core Secondary Bile Acids: The 7α-dehydroxylation pathway is quantitatively one of the most significant transformations, converting the abundant primary bile acids into deoxycholic acid (DCA) and lithocholic acid (LCA), which are major components of the fecal bile acid pool. jnmjournal.orgtandfonline.com

Creation of Stereoisomers: The stereochemical modifications by HSDHs and specific reductases are a primary source of diversity.

Epimerization by HSDHs at the C-3, C-7, and C-12 positions generates a wide range of urso- and iso-bile acids. jnmjournal.orgnih.gov For example, cholic acid can be converted to ursocholic acid or isocholic acid, while chenodeoxycholic acid can be transformed into ursodeoxycholic acid. jnmjournal.org These epimers often have different receptor affinities and toxicities compared to their parent compounds. asm.org

The formation of allo-bile acids via 5α-reductases (like BaiP) introduces another layer of structural variation. tandfonline.comnih.gov The resulting "flat" 5α A/B ring structure is distinct from the "kinked" 5β structure of primary bile acids, leading to different physiological activities. nih.gov The discovery of pathways producing allo-bile acids, such as isoalloLCA, in gut bacteria like Bacteroidetes highlights a previously underappreciated source of metabolic diversity. nih.govfrontiersin.org

Formation of Oxo-Intermediates: The stable oxo-bile acid intermediates (e.g., 7-oxo-lithocholic acid) formed during epimerization are themselves part of the diverse bile acid pool and can have unique biological activities, including the ability to modulate host enzyme function. asm.org

The collective action of these bacterial enzyme systems transforms the simple primary bile acid profile secreted by the liver into a rich and complex chemical language. This microbially-generated diversity is fundamental to the communication between the gut microbiota and the host, influencing health and disease. tandfonline.com

Table 2: Bacterial Contribution to Bile Acid Diversity

| Primary Bile Acid | Bacterial Enzymatic Process | Resulting Secondary Bile Acid(s) | Contribution to Diversity |

|---|---|---|---|

| Cholic Acid (CA) | 7α-Dehydroxylation (bai pathway) | Deoxycholic Acid (DCA) | Generation of a major secondary bile acid. jnmjournal.org |

| Chenodeoxycholic Acid (CDCA) | 7α/β-HSDH Epimerization | Ursodeoxycholic Acid (UDCA) | Creation of a 7β-epimer with distinct therapeutic properties. nih.gov |

| Deoxycholic Acid (DCA) | 3α/β-HSDH Epimerization | iso-DCA | Formation of a 3β-epimer (iso-bile acid). researchgate.net |

| 3-oxo-Δ⁴-DCA (Intermediate from CA) | 5α-Reductase (e.g., BaiP) | allo-Deoxycholic Acid (allo-DCA) | Formation of a "flat" A/B ring stereoisomer. nih.govtandfonline.com |

Advanced Analytical Methodologies for the Study of Chol 4 En 24 Oic Acid

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) stands as a cornerstone for the analysis of Chol-4-en-24-oic acid and its derivatives due to its high sensitivity and specificity. wikipedia.org It is often coupled with chromatographic techniques to enhance the separation and identification of complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Characterization

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantification and characterization of bile acids, including this compound, in various biological matrices. wikipedia.orgnih.govnih.gov This method combines the superior separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. wikipedia.org LC-MS/MS is considered the gold standard for analyzing bile acid profiles in biological samples. nih.gov

The development of Ultra-Performance Liquid Chromatography (UPLC) has further enhanced the analysis by providing shorter detection times, narrower peak widths, and higher signal-to-noise ratios compared to traditional HPLC. nih.gov For instance, a 15-minute UPLC-MS/MS method has been developed for the targeted analysis of 145 different bile acids, demonstrating excellent linearity, precision, and accuracy. acs.orgacs.org Such methods often require minimal sample preparation and can be applied to various biofluids like plasma, serum, and urine. acs.orgacs.org In a study profiling sterols in cerebrospinal fluid, LC-MS/MS was used to identify and quantify C24 intermediates of bile acid biosynthesis, including 7α-hydroxy-3-oxothis compound, a derivative of this compound. nih.gov

Derivatization can be employed to improve the sensitivity of detection. For example, derivatization of 24(S)-hydroxycholesterol, a related sterol, with nicotinic acid significantly increased detection sensitivity in an LC-MS/MS assay. nih.gov This highlights a potential strategy to enhance the detection of low-abundance bile acids like this compound.

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Bile Acid Quantification

| Parameter | Performance Metric |

| Linearity (LLOQ) | 0.25–10 nM |

| Linearity (ULOQ) | 2.5–5 μM |

| Precision | ~6.5% |

| Accuracy | 81.2–118.9% |

| Recovery (Serum/Plasma) | 88% |

| Recovery (Urine) | 93% |

Data derived from a validated UPLC-MS/MS method for 145 bile acids. acs.orgacs.org

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of bile acids. wikipedia.org It is often considered a reference method due to its high detection capabilities. nih.gov However, a key consideration for GC-MS analysis of bile acids is their low volatility, which necessitates a derivatization step to convert them into more volatile forms. shimadzu.com Common derivatization methods include methylation of the carboxyl group and trimethylsilylation (TMS) of the hydroxyl groups. shimadzu.comnih.gov

GC-MS has been successfully used for the quantitative analysis of various bile acids in serum, with validated methods demonstrating good linearity, precision, and accuracy. d-nb.info For instance, a validated GC-MS method for serum C24-bile acids showed a detection limit of 0.4 μmol/L and a recovery of 96.2%. d-nb.info The results obtained from GC-MS often correlate well with those from HPLC methods. d-nb.info Different derivatization strategies, such as the formation of isobutyl ester trimethylsilyl (B98337) ether (IBTMS) derivatives, have been shown to improve the chromatographic separation of bile acids from neutral sterols. nih.gov

Table 2: Example of a GC-MS Temperature Program for Bile Acid Analysis

| Step | Temperature | Duration/Rate |

| Initial Hold | 110°C | 2 min |

| Ramp 1 | 10°C/min to 200°C | - |

| Ramp 2 | 5°C/min to 280°C | - |

| Final Hold | 280°C | 9 min |

This program is an example and can be optimized based on the specific bile acids and column used. e4journal.com

Tandem Mass Spectrometry for Structural Elucidation of Metabolites and Derivatives

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of this compound metabolites and derivatives. wikipedia.org By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, MS/MS provides detailed structural information. wikipedia.orgnih.gov This technique is crucial for identifying unknown metabolites and differentiating between isomers, which is a common challenge in bile acid analysis due to their similar structures. nih.govnih.gov

The fragmentation pathways of bile acids in MS/MS are well-studied. nih.gov For instance, upon collision-induced dissociation, conjugated bile acids can cleave to produce fragments related to their glycine (B1666218) or taurine (B1682933) conjugates, along with the steroid skeleton. nih.gov Free bile acids exhibit characteristic neutral losses, such as water molecules. nih.gov Researchers have successfully used MS/MS to differentiate between isomeric di-hydroxy bile acids based on their unique fragmentation patterns. nih.gov The structural determination of novel cholic acid derivatives isolated from marine organisms has also relied heavily on MS/MS data in conjunction with other spectroscopic techniques. researchgate.net

The use of LC combined with MS/MS (LC/MS/MS) has proven effective for identifying bile acids in complex biological extracts. nih.gov This approach allows for the separation of isomers prior to their fragmentation and analysis by MS/MS, further aiding in their unambiguous identification.

Ion Mobility Spectrometry and High-Resolution Mass Spectrometry in Metabolomics

The combination of ion mobility spectrometry (IMS) with high-resolution mass spectrometry (HRMS) offers an additional dimension of separation, proving particularly valuable in the field of metabolomics for distinguishing between isomeric compounds. rsc.orgclemson.edu IMS separates ions based on their size, shape, and charge, providing a collision cross-section (CCS) value that is a unique physical property of the molecule. clemson.eduresearchgate.net This technique is especially powerful for lipidomics, where the presence of numerous isomers is a significant analytical challenge. rsc.org

High-resolution IMS-MS has demonstrated the ability to separate lipid isomers that differ only in the position of an acyl chain, a double bond, or the geometry of a double bond. rsc.org In the context of bile acids, which are structurally very similar, IMS-MS can provide the resolution needed for their differentiation. clemson.edu A semi-targeted analysis using HRMS has been employed to expand the number of identified bile acids in a rat model of drug-induced liver injury, demonstrating the power of this approach in discovering changes in bile acid profiles. uqam.ca The development of comprehensive databases of CCS values for various metabolites, including bile acids, will further enhance the utility of IMS-MS for their identification in complex biological samples. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure of molecules. It is a key method for the definitive structural assignment of novel compounds, including derivatives of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as HSQC, HMBC, and NOESY) are employed to elucidate the complete structure and stereochemistry of these molecules. researchgate.net

For example, the structures of new 3-oxo-chol-4-en-24-oic acids isolated from a marine soft coral were determined primarily through the analysis of their 1D and 2D NMR spectroscopic data, in combination with mass spectrometry. researchgate.net The complete assignment of proton (¹H) and carbon (¹³C) NMR data is crucial for unambiguous structure determination. awi.de While predicted NMR data is available in databases, experimental verification is essential for confirming the structure of newly isolated or synthesized compounds. np-mrd.org

Table 3: Predicted ¹³C NMR Chemical Shifts for a Derivative of this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C3 | 218.3 |

| C4 | 47.4 |

| C5 | 54.9 |

| C24 | 21.1 |

Note: These are predicted values and may vary from experimental data. awi.de

Isotopic Labeling Strategies for Metabolic Pathway Elucidation

Isotopic labeling is a fundamental technique used to trace the metabolic fate of compounds within a biological system. wikipedia.org By introducing atoms with a stable isotope (e.g., ¹³C, ²H, ¹⁵N) into a molecule of interest, researchers can follow its transformation through various metabolic pathways. wikipedia.orgmdpi.com The labeled products can then be detected and quantified using mass spectrometry or NMR spectroscopy. wikipedia.org

This strategy is particularly valuable for elucidating the complex biogenetic pathways of bile acids. kms-igakkai.com For instance, studies using ¹⁴C-labeled precursors have been instrumental in mapping the conversion of cholesterol to chenodeoxycholic acid, a pathway that involves intermediates related to this compound. kms-igakkai.com By administering a labeled compound and analyzing the resulting metabolites in biological samples like bile, it is possible to identify the sequence of enzymatic reactions and the key intermediates involved. kms-igakkai.com

Stable isotope labeling, which uses non-radioactive isotopes, is increasingly employed in metabolomics and is particularly well-suited for studies in humans. mdpi.com Combining stable isotope labeling with high-resolution mass spectrometry allows for the precise localization and quantification of the label within the resulting metabolites, providing deep insights into metabolic fluxes and pathway dynamics. mdpi.com

Table 4: Common Stable Isotopes Used in Metabolic Labeling Studies

| Isotope | Natural Abundance (%) | Use in Labeling |

| ¹³C | 1.1 | Tracing carbon backbones |

| ²H (Deuterium) | 0.015 | Tracing hydrogen atoms, metabolic flux |

| ¹⁵N | 0.37 | Tracing nitrogen-containing compounds |

| ¹⁸O | 0.20 | Investigating oxidation reactions |

Stable Isotope Tracer Studies (e.g., 13C-labeling)

Stable isotope tracer studies are a powerful tool for investigating the in vivo metabolism of lipids, proteins, and carbohydrates. By introducing molecules labeled with heavy isotopes, such as Carbon-13 (¹³C) or deuterium (B1214612) (²H), researchers can trace the metabolic fate of a compound, distinguishing it from its naturally abundant, unlabeled counterpart (the tracee). This methodology is particularly valuable in the study of bile acids, including intermediates like this compound.

In the context of bile acid research, ¹³C-labeled compounds, such as cholic acid-24-¹³C, are frequently used as internal standards for precise quantification by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comresearchgate.net The use of these labeled standards allows for the accurate measurement of bile acid pool sizes and turnover rates from biological samples like serum. researchgate.net For example, the simultaneous administration of different isotopically labeled bile acids (e.g., ¹³C-labeled cholic acid and ²H-labeled deoxycholic acid) enables the kinetic study of multiple analytes in a single experiment. researchgate.net

The fundamental principle involves introducing the stable isotope tracer into a biological system and collecting samples over time. nih.gov The enrichment of the isotope in downstream metabolites is then measured using mass spectrometry. This provides direct evidence of metabolic conversion and allows for the calculation of kinetic parameters, such as the rate of appearance (Ra) and fractional synthesis rate (FSR). nih.gov

Application in Flux Analysis and Pathway Mapping

Stable isotope labeling is the cornerstone of metabolic flux analysis (MFA), a methodology used to quantify the rates (fluxes) of reactions within a metabolic network. nih.govspringernature.com By tracking the incorporation of isotopes from a labeled substrate into a series of downstream metabolites, researchers can map active biochemical pathways and determine the relative contribution of different routes to the production of a target molecule. nih.govspringernature.com

For instance, studies on cholesterol biosynthesis have utilized deuterium oxide (D₂O) labeling to trace the flow of sterol intermediates through competing pathways, such as the Bloch and the modified Kandutsch-Russell (MK-R) pathways. nih.gov This approach revealed that the proportional flux through these pathways is highly tissue-specific and can be influenced by factors like sterol levels. nih.gov

This same principle applies to elucidating the formation of this compound. It is recognized as an intermediate in the acidic pathway of bile acid biosynthesis. nih.govdiva-portal.org Peroxisomal metabolism of 7α-hydroxy-3-oxocholest-4-en-(25R)26-oic acid can lead to the formation of 7α-hydroxy-3-oxothis compound. nih.gov By using a labeled precursor, one could quantify the flux through this specific pathway. Such studies are critical for understanding how metabolic networks are altered in disease states, such as Alzheimer's disease, where changes in the concentrations of bile acid precursors in cerebrospinal fluid (CSF) have been observed. nih.govukri.org

Methodological Advancements in Sample Preparation and Derivatization for Analysis

Charge Tagging Techniques in Steroidomics

The analysis of steroids and their metabolites, a field known as steroidomics, is often challenged by the low ionization efficiency of these molecules in electrospray ionization-mass spectrometry (ESI-MS). To overcome this, charge-tagging techniques have been developed to enhance detection sensitivity. nih.gov This involves derivatizing the analyte with a molecule that carries a permanent charge. nih.gov

A prominent method is the use of Girard P (GP) reagent, which reacts specifically with ketone groups on the steroid nucleus (e.g., a 3-oxo-4-ene structure) to introduce a positively charged pyridinium (B92312) group. nih.govgoogle.com This derivatization, often coupled with enzymatic oxidation (using an enzyme like cholesterol oxidase to convert 3β-hydroxy-5-ene sterols to 3-oxo-4-ene structures), dramatically improves the signal in LC-MS analysis. nih.govdiva-portal.org

This technique has been successfully applied to profile sterols and bile acid intermediates in cerebrospinal fluid (CSF). nih.govresearchgate.net Through GP-tagging and subsequent LC-MS³ analysis, researchers have identified and quantified 7α-hydroxy-3-oxothis compound in human CSF at concentrations of 0.172 ± 0.085 ng/mL. researchgate.net The use of isotopically labeled GP reagents (e.g., [²H₅]GP) further allows for differential analysis and relative quantification between sample groups. nih.govdiva-portal.org

Table 1: Concentration of Selected Bile Acid Precursors in Human Cerebrospinal Fluid (CSF) Identified via Charge-Tagging LC-MS

| Compound | Mean Concentration (ng/mL) | Standard Deviation (S.D.) |

| 7α-hydroxy-3-oxocholest-4-en-26-oic acid | 7.170 | 2.826 |

| 3β-hydroxycholest-5-en-26-oic acid | 0.416 | 0.193 |

| 7α,x-dihydroxy-3-oxocholest-4-en-26-oic acid | 1.330 | 0.543 |

| 7α-hydroxy-3-oxothis compound | 0.172 | 0.085 |

| 7α-hydroxy-26-norcholest-4-ene-3,x-dione | 0.204 | 0.083 |

Data sourced from Ogundare et al. (2010). researchgate.net

Extraction and Purification Protocols for Complex Biological Matrices

The accurate analysis of this compound from complex biological matrices like plasma, CSF, or tissue homogenates requires robust extraction and purification protocols to remove interfering substances such as proteins, salts, and highly abundant lipids. nih.govnih.gov

A common and effective method is solid-phase extraction (SPE). nih.gov This technique separates compounds based on their physical and chemical properties as they pass through a solid sorbent material packed in a cartridge. For the analysis of oxysterols and cholestenoic acids, a multi-step SPE protocol is often employed.

A typical workflow for a biological fluid like plasma or CSF can be summarized as follows:

Protein Precipitation: The sample (e.g., 100 µL of plasma) is first added to a solvent like ethanol, often containing internal standards, to precipitate proteins. nih.gov

Initial Extraction: After centrifugation, the supernatant containing the analytes is collected. The solution is often diluted with water to a specific solvent concentration (e.g., 70% ethanol) to prepare it for SPE. nih.gov

Solid-Phase Extraction (SPE): The extract is loaded onto a conditioned reversed-phase SPE column (e.g., C18). nih.gov A key step involves eluting the fraction containing the moderately polar oxysterols and sterol-acids (like this compound) with a solvent such as 70% ethanol. nih.gov

Elution of Lipophilic Compounds: More nonpolar compounds, including cholesterol, are retained on the column and can be washed off subsequently with a stronger, less polar solvent like absolute ethanol. nih.gov This separation is crucial as the high abundance of cholesterol can suppress the ionization of trace analytes.

Further Processing: The collected fraction containing the bile acid precursors is then dried down (e.g., lyophilized) before being reconstituted for derivatization and LC-MS analysis. nih.gov

This multi-step process effectively isolates the analytes of interest from the bulk of the biological matrix, reducing matrix effects and enabling more sensitive and reliable quantification. nih.govnih.gov

Chol 4 En 24 Oic Acid in Cellular and Molecular Regulatory Systems

Interactions with Nuclear Receptors (e.g., FXR, LXR, PXR)

Nuclear receptors are a class of transcription factors that regulate gene expression in response to binding small, lipophilic molecules. nih.govabdominalkey.com Several nuclear receptors, including the Farnesoid X Receptor (FXR), Liver X Receptor (LXR), and Pregnane X Receptor (PXR), are recognized as key regulators of cholesterol and bile acid metabolism. researchgate.net Bile acids and their intermediates can act as natural ligands for these receptors. nih.govabdominalkey.com

While primary bile acids like chenodeoxycholic acid are well-established FXR agonists, intermediates in the bile acid synthesis pathway have also been shown to activate nuclear receptors. nih.govnih.gov For instance, certain cholestanoic acids and hydroxylated bile alcohols can activate FXR to a similar extent as its primary ligands. nih.gov Specifically, acidic cholesterol metabolites such as 3β-hydroxycholest-5-en-26-oic acid and 3β,7α-dihydroxycholest-5-en-26-oic acid have been identified as LXR ligands. nih.gov However, the related C27 intermediate, 7α-hydroxy-3-oxocholest-4-en-26-oic acid, does not appear to activate LXR, suggesting a degree of specificity in these interactions. nih.gov In the context of bacterial cholesterol catabolism, the CoA thioester of 3-oxo-chol-4-en-24-oic acid has been identified as a key ligand for the transcriptional repressor KstR, which controls the genes for this metabolic pathway. nih.govresearchgate.net

The activation of a nuclear receptor is initiated by the binding of a ligand to its ligand-binding domain (LBD), which causes a conformational change in the receptor. abdominalkey.com This structural rearrangement facilitates the dissociation of corepressor proteins and the recruitment of coactivator complexes, ultimately leading to the transcription of target genes. abdominalkey.com

The binding of agonists to a receptor can be a dynamic process involving transient intermediate states. elifesciences.org For nuclear receptors, the structure of the bile acid—including the number and position of hydroxyl groups and the state of the steroid nucleus—determines its ability to bind and activate a specific receptor. For example, research has shown that the 2α hydroxyl group of chenodeoxycholic acid is not essential for FXR activation. nih.gov The process of ligand binding can be influenced by the cellular environment, including the presence of other molecules like cholesterol in the cell membrane, which can allosterically affect receptor conformation and ligand affinity. nih.govplos.orgmdpi.com

Table 1: Interaction of Chol-4-en-24-oic Acid and Related Metabolites with Nuclear Receptors

| Compound | Receptor | Interaction Type | Reported Effect | Source |

|---|---|---|---|---|

| 3-oxo-chol-4-en-24-oyl-CoA | KstR (Mycobacterium) | Ligand Binding | Binds to the repressor, leading to de-repression of cholesterol catabolism genes. | nih.govresearchgate.net |

| 3β-hydroxycholest-5-en-26-oic acid | LXR | Ligand/Agonist | Activates LXR in a luciferase assay. | nih.gov |

| 3β,7α-dihydroxycholest-5-en-26-oic acid | LXR | Ligand/Agonist | Activates LXR in a luciferase assay. | nih.gov |

| 7α-hydroxy-3-oxocholest-4-en-26-oic acid | LXR | Non-ligand | Was not found to be an LXR ligand. | nih.gov |

| Chenodeoxycholic acid (CDCA) | FXR | Agonist | Potent natural activator of FXR. | nih.govijbs.com |

Upon activation by ligands such as bile acid intermediates, nuclear receptors regulate extensive transcriptional networks. FXR, for instance, is a master regulator of bile acid homeostasis. nih.gov It represses the expression of CYP7A1, the gene encoding the rate-limiting enzyme in the classic bile acid synthesis pathway, via the induction of the transcriptional repressor SHP. abdominalkey.comnih.gov FXR also controls the expression of genes involved in bile acid transport, such as the Bile Salt Export Pump (BSEP). nih.govijbs.com

LXR activation, primarily by oxysterols, also impacts cholesterol metabolism by promoting the expression of genes like ABCA1 and ABCG1, which are involved in cholesterol efflux from cells. researchgate.net In mycobacteria, the binding of 3-oxo-chol-4-en-24-oyl-CoA to the KstR repressor lifts the repression of a large regulon of genes responsible for cholesterol transport and breakdown, allowing the organism to use cholesterol as a carbon source. nih.govresearchgate.net

Ligand-Binding Dynamics and Receptor Activation

Engagement with G-Protein Coupled Receptors (e.g., GPBAR1/TGR5)

Beyond nuclear receptors, bile acids are now known to be signaling molecules for G-protein coupled receptors (GPCRs), most notably GPBAR1 (also known as TGR5). genecards.orgwikipedia.org TGR5 is a cell surface receptor that, when activated by bile acids, mediates a variety of physiological responses, including the regulation of energy homeostasis and inflammation. wikipedia.orgnih.gov Unlike some nuclear receptors that show specificity for certain bile acids, TGR5 appears to be activated by a broad range of bile acids, regardless of their conjugation state or substitution patterns. nih.gov

Activation of TGR5 by bile acids initiates intracellular signaling cascades. wikipedia.org This process typically involves the coupling of the receptor to G-proteins, leading to the production of the second messenger cyclic AMP (cAMP). genecards.orgwikipedia.org The increase in intracellular cAMP can then activate downstream pathways, including the MAP kinase signaling pathway. wikipedia.org These signaling events are implicated in the suppression of macrophage functions and the regulation of energy balance. wikipedia.org For example, TGR5 activation can antagonize the pro-inflammatory NF-κB signaling pathway by inhibiting the transcription of its target genes. frontiersin.org

Role in Cellular Homeostasis Beyond Receptor Activation

The influence of this compound and its precursors extends beyond direct receptor-ligand interactions. As intermediates in a major pathway for cholesterol catabolism, their synthesis and flux are intrinsically linked to the maintenance of cellular cholesterol balance. nih.gov

Table 2: Compound Names Mentioned in the Article

| Abbreviation/Trivial Name | Systematic Name |

|---|---|

| This compound | (25R)-3-Oxothis compound |

| FXR | Farnesoid X Receptor |

| LXR | Liver X Receptor |

| PXR | Pregnane X Receptor |

| GPBAR1 / TGR5 | G Protein-Coupled Bile Acid Receptor 1 |

| CDCA | Chenodeoxycholic acid (3α,7α-dihydroxy-5β-cholan-24-oic acid) |

| - | 3β-hydroxycholest-5-en-26-oic acid |

| - | 3β,7α-dihydroxycholest-5-en-26-oic acid |

| - | 7α-hydroxy-3-oxocholest-4-en-26-oic acid |

| KstR | Ketosteroid transcriptional regulator |

| cAMP | Cyclic adenosine (B11128) monophosphate |

| BSEP | Bile Salt Export Pump |

| SHP | Small Heterodimer Partner |

| CYP7A1 | Cholesterol 7α-hydroxylase |

| ABCA1 | ATP-binding cassette transporter A1 |

| ABCG1 | ATP-binding cassette transporter G1 |

Intracellular Localization and Compartmentation

The biological activity and metabolic fate of this compound and its precursors are intricately linked to their specific location within the cell. The principle of subcellular compartmentation ensures that metabolic pathways are orderly and efficiently regulated by sequestering enzymes, substrates, and regulators within distinct organelles or membrane-bound spaces. ncert.nic.inkenhub.com Research into the localization of bile acid intermediates reveals a coordinated interplay between several cellular compartments, primarily the mitochondria, endoplasmic reticulum, and cytoplasm.

Detailed research findings indicate that the biogenesis of C24-bile acids involves specific uptake and processing within organelles. Studies in bile-fistula rats have shown that precursors to these bile acids are preferentially taken up and metabolized in specific subcellular fractions. For instance, when a radiolabeled dihydroxy sterol precursor was administered, its radioactivity was found to be significantly higher in the mitochondrial fraction compared to the microsomal fraction of the liver homogenate. kms-igakkai.com This suggests that the mitochondria are a key site for the initial steps of side-chain cleavage that lead to the formation of bile acid intermediates. kms-igakkai.com The enzyme machinery responsible for these conversions is strategically located within these compartments to facilitate the metabolic cascade.

In contrast, the distribution of radioactivity was reversed when radiolabeled cholesterol was administered, indicating different metabolic processing and localization for the primary precursor of all steroids. kms-igakkai.com This differential distribution underscores the highly regulated and compartmentalized nature of steroid and bile acid metabolism.

Table 1: Research Findings on Subcellular Distribution of Bile Acid Precursors in Rat Liver This table summarizes experimental data on the distribution of a radiolabeled precursor in the subcellular fractions of rat liver, highlighting the preferential uptake by mitochondria.

| Subcellular Fraction | Radioactivity Distribution (%) |

| Mitochondrial Fraction | High |

| Microsomal Fraction | Low |

| Data derived from studies on the biogenesis of C24-bile acids in bile-fistula rats, showing the preferential uptake of a ¹⁴C-dihydroxy sterol by the mitochondrial fraction. kms-igakkai.com |

In prokaryotes, such as Mycobacterium tuberculosis, the degradation of the cholesterol side chain, a process that generates intermediates like 3-oxo-chol-4-en-24-oic acid, is also highly organized. acs.org The CoA ester of 3-oxo-chol-4-en-24-oic acid functions as a regulatory molecule. researchgate.net It binds to the TetR-like transcription factor KstR, which controls the expression of genes involved in the oxidative degradation of the sterol aliphatic side chain. researchgate.net This interaction implies a cytosolic localization for the acid, where it can engage with DNA-binding proteins to modulate gene expression. researchgate.net Furthermore, some enzymes involved in bacterial cholesterol catabolism are located on the cytoplasmic side of the inner membrane, indicating the membrane's role in organizing these metabolic pathways. researchgate.netmdpi.com

While direct studies on this compound are specific, the broader context of steroid metabolism points to the involvement of the endoplasmic reticulum. The smooth ER, in particular, contains a suite of enzymes responsible for steroid synthesis and modification. kenhub.com Therefore, it is plausible that intermediates in bile acid synthesis, including this compound, traffic between the mitochondria, where side-chain cleavage is initiated, and the endoplasmic reticulum for further modification, before potential transport out of the cell or to other compartments.

Multi-Step Synthetic Routes and Key Intermediates

Design and Synthesis of Novel this compound Derivatives

The design and synthesis of novel derivatives of this compound are driven by the need to understand how specific structural features influence biological activity. bohrium.commdpi.com By systematically modifying the parent structure, researchers can probe its interactions with biological targets like nuclear receptors and enzymes. nih.gov This process helps in mapping the "functional hot spots" on the bile acid scaffold. bohrium.com

Structure-activity relationship (SAR) studies involve creating a library of related compounds and evaluating their biological effects to identify key structural motifs. nih.govmdpi.com For bile acids, modifications can be made to the steroid nucleus, the side chain, or the functional groups. mdpi.commdpi.com

Examples of Structural Modifications:

Nuclear Modifications: Introducing or changing the position of hydroxyl groups (e.g., at C-6, C-9, or C-11) or adding alkyl groups (e.g., a 6α-ethyl group) can dramatically alter a bile acid's properties and receptor selectivity. bohrium.comgoogle.com

Side Chain Modifications: The length and branching of the carboxylic acid side chain can be altered. For example, shortening the side chain (nor-bile acids) or extending it can influence metabolic stability and receptor activation. researchgate.netresearchgate.netmdpi.com

Functional Group Derivatization: The carboxylic acid can be converted to an ester or amide (e.g., glycine (B1666218) or taurine (B1682933) conjugates), which occurs naturally and affects the compound's physicochemical properties. researchgate.net

These synthetic derivatives are then tested in various assays to determine how the structural changes affect their function, leading to a deeper understanding of their biological roles. bohrium.commdpi.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Cholic Acid |

| Deoxycholic Acid |

| Chenodeoxycholic Acid |

| Ursodeoxycholic Acid |

| Pyridinium (B92312) chlorochromate |

| 3-oxo-5β-cholan-24-oic acid |

| Methyl 3α,7α,12α-trihydroxy-5β-cholan-24-oate |

| 3α,12α-dihydroxy-5β-cholan-24-oic acid |

| Cholest-4-en-3-one |

| Hydroxysteroid dehydrogenases |

| 7β-hydroxysteroid dehydrogenase |

| nor-bile acids |

| Glycine |

Chemical Synthesis and Derivatization for Biochemical Research

Derivatives as Research Tools for Receptor Ligand Studies

The structural modification of chol-4-en-24-oic acid and related bile acids is a fundamental strategy in biochemical research to develop selective and potent ligands for nuclear receptors and G protein-coupled receptors, such as the Farnesoid X Receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5). wgtn.ac.nzresearchgate.net These receptors are crucial in regulating metabolic pathways, and their targeted modulation by synthetic derivatives allows for the detailed investigation of their physiological roles and potential as therapeutic targets. wgtn.ac.nzresearchgate.net The development of these molecular tools, including agonists and antagonists, has been instrumental in exploring the complex signaling networks governed by bile acids. frontiersin.orgnih.gov

Derivatives are often synthesized to enhance receptor affinity, selectivity, and metabolic stability compared to endogenous ligands. researchgate.net For instance, modifications to the steroid nucleus and the side chain of bile acids can dramatically alter their interaction with FXR and TGR5. bohrium.comwgtn.ac.nz The introduction of alkyl groups, such as a 6α-ethyl group, has been shown to produce highly potent and selective FXR agonists. researchgate.netresearchgate.net Such derivatives are invaluable for dissecting the distinct and overlapping functions of FXR and TGR5 in various tissues. frontiersin.orgbohrium.com

Research has led to the discovery of derivatives with diverse pharmacological profiles, including selective FXR agonists, selective TGR5 agonists, and dual agonists. researchgate.netresearchgate.net For example, 6α-ethyl-chenodeoxycholic acid (INT-747 or Obeticholic Acid) is a potent and selective FXR agonist, while modifications to the side chain led to the development of 6α-ethyl-23(S)-methyl-cholic acid (INT-777), a selective TGR5 agonist. researchgate.netunipg.it These compounds serve as critical research tools to study the consequences of activating one receptor over the other. Furthermore, some derivatives have been identified as FXR antagonists or combined FXR antagonists/TGR5 agonists, providing another layer of tools to probe the bile acid signaling system. frontiersin.org

The table below summarizes the activity of selected bile acid derivatives at FXR and TGR5, showcasing how chemical modifications influence receptor interaction. These data are typically generated using in vitro transactivation assays, such as reporter gene assays or fluorescence resonance energy transfer (FRET), which measure the ability of a compound to activate its target receptor. unipg.it

| Compound/Derivative Name | Receptor Target(s) | Activity | EC50 / IC50 | Reference |

| Chenodeoxycholic acid (CDCA) | FXR | Endogenous Agonist | ~50 µM | google.com |

| Lithocholic acid (LCA) | TGR5 | Endogenous Agonist | High Potency | frontiersin.org |

| 6α-ethyl-chenodeoxycholic acid (OCA/INT-747) | FXR | Selective Agonist | High Potency | researchgate.net |

| 6α-ethyl-23(S)-methyl-cholic acid (INT-777) | TGR5 | Selective Agonist | High Potency | unipg.it |

| (E)-7-Ethylidene-lithocholic Acid (7-ELCA) | FXR / TGR5 | Antagonist / Agonist | IC50 = 15 µM / EC50 = 26 nM | frontiersin.org |

| 3α,7α,11β-Trihydroxy-6α-ethyl-5β-cholan-24-oic acid (TC-100) | FXR | Selective Agonist | High Potency | bohrium.com |

EC50 (Half maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. "High Potency" is indicated where specific values were not provided in the source material but the compound was described as such.

These synthetic derivatives are essential for performing detailed structure-activity relationship (SAR) studies. frontiersin.org By systematically altering the bile acid scaffold and assessing the impact on receptor activation, researchers can map the specific structural features required for potent and selective receptor modulation. bohrium.com This knowledge not only advances our understanding of molecular recognition by bile acid receptors but also provides the foundation for designing novel therapeutic agents for metabolic and inflammatory diseases. wgtn.ac.nzicepharma.com

Comparative Biochemistry and Evolutionary Perspectives of Chol 4 En 24 Oic Acid

Cross-Species Variations in Chol-4-en-24-oic Acid Metabolism

The metabolism of bile acids, including intermediates like this compound, exhibits significant variation across the animal kingdom. These differences are evident in the composition of bile, the conjugation of bile acids, and the enzymatic pathways involved.

Rodents also display species-specific bile acid profiles. A comparison between mice and rats showed that taurine-conjugated bile acids, such as taurocholic acid (TCA), are predominant in the small intestine of mice, whereas rats have a higher proportion of unconjugated bile acids. researchgate.net This suggests more pronounced taurine (B1682933) and glycine (B1666218) de-conjugation in the large intestine of mice compared to rats. researchgate.net

Amphibians also show unique bile acid compositions. A study comparing Bufo gargarizans and Rana chensinensis tadpoles found that B. gargarizans had higher total bile acid levels and a greater ratio of unconjugated to conjugated bile acids. mdpi.com This difference was linked to a higher abundance of microbiota with bile salt hydrolase (BSH) activity in B. gargarizans. mdpi.com

The conjugation of bile acids with either taurine or glycine is another area of significant cross-species variation. scispace.com This process, catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT), is crucial for the physiological function of bile acids. scispace.com The preference for taurine or glycine conjugation varies widely among mammals, and this is thought to be a result of a complex history of gene duplication and loss of the BAAT gene. scispace.com

Below is an interactive data table summarizing the relative abundance of selected bile acids across different species.

| Bile Acid | Chicken | Duck | Goose | Pig | Sheep | Cattle |

| D-glucuronic acid (GLCA) | Low | Low | Low | High | High | High |

| Glycochenodeoxycholic acid (GCDCA) | Low | Low | Low | High | High | High |

| Taurolithocholic acid (TLCA) | High | High | High | Low | Low | Low |

| Taurocholic acid (TCA) | High | High | High | Moderate | Moderate | Moderate |

| Glycohyodeoxycholic acid (GHDCA) | Low | Low | Low | Very High | Low | Low |

Note: This table is a simplified representation based on qualitative descriptions from the literature. "Low," "Moderate," and "High" indicate relative abundance within the context of the studied species. mbl.or.kr

Evolutionary Trajectories of Bile Acid Biosynthesis and Intermediates

The biosynthesis of bile acids has undergone significant evolution, with a general trend towards increasing complexity. nih.gov The ancestral pathway, likely seen in early vertebrates, was simpler and produced C27 bile alcohols. nih.govresearchgate.net In contrast, more recently evolved vertebrates, such as most teleost fish and mammals, possess more complex pathways that lead to the production of C24 bile acids. nih.govresearchgate.net

This compound and its derivatives, such as 7α-hydroxy-3-oxothis compound, are key intermediates in these more modern C24 bile acid synthetic pathways. scispace.combiorxiv.org The formation of these 3-oxo-Δ4 intermediates is a critical step. For instance, in the "neutral" pathway of bile acid synthesis, cholesterol is first converted to 7α-hydroxycholest-4-en-3-one. scispace.comnih.gov This intermediate can then be further metabolized. In the acidic pathway, side-chain oxidation precedes modifications to the steroid nucleus. nih.gov

The transition to C24 bile acids, and thus the importance of intermediates like this compound, represents a significant evolutionary shift in cholesterol metabolism. nih.gov

Presence and Significance in Diverse Organisms (e.g., Marine Organisms, Microbes)

While bile acids are primarily associated with vertebrates, this compound and its derivatives have been isolated from a variety of other organisms, particularly marine invertebrates and microbes.

Marine Organisms:

Several studies have identified 3-oxo-chol-4-en-24-oic acid and related compounds in marine soft corals and sponges. researchgate.netuchicago.edubiorxiv.orgnih.govresearchgate.netresearchgate.net For example, new 3-oxo-chol-4-en-24-oic acids were isolated from the marine soft coral Eleutherobia sp. uchicago.edunih.govhmdb.ca Similarly, (25S)-3-oxocholesta-1,4-dien-26-oic acid and 3-oxothis compound have been found in the soft coral Minabea sp. biorxiv.org The dorid nudibranch Aldisa sanguinea has been reported to contain 3-oxo-chol-4-ene-24-oic acid, which is thought to have antifeedant properties. uchicago.edu

The presence of these compounds in marine invertebrates is often attributed to symbiotic microbes. uchicago.edu While some reports have suggested de novo synthesis of bile acids by marine bacteria, more recent research challenges this, indicating that these bacteria are more likely modifying bile acids present in their environment. mbl.or.krresearchgate.net For instance, the marine bacterium Thalassomonas actiniarum, a symbiont of marine invertebrates, can produce cholic acid and 3-oxo cholic acid, likely through the hydrolysis of conjugated bile acids in their growth medium. uchicago.eduhmdb.canih.gov

Microbes:

Microorganisms, particularly those in the gut, play a crucial role in transforming bile acids. biorxiv.orgnih.gov The formation of 3-oxo-Δ4-bile acid intermediates is a key step in the 7α-dehydroxylation pathway carried out by gut bacteria like Clostridium scindens. biorxiv.org These bacteria can convert primary bile acids into secondary bile acids, some of which have a "flat" or planar structure due to the A/B ring conformation. biorxiv.org

The enzymatic conversion of phytosterols (B1254722) by microbes can also lead to the formation of this compound. For example, the microbial degradation of 3-oxo-24-ethylcholest-4-en-26-oic acid can yield 3-oxothis compound. mdpi.com Furthermore, in Mycobacterium tuberculosis, the enzyme ChsE4-ChsE5 can catalyze the oxidation of 3-oxo-chol-4-en-24-oyl CoA. nih.gov

The table below provides a summary of the known presence of this compound and its derivatives in various organisms.

| Organism Type | Specific Organism/Group | Compound(s) | Significance/Role |

| Marine Invertebrates | Soft Coral (Eleutherobia sp.) | New 3-oxo-chol-4-en-24-oic acids uchicago.edunih.govhmdb.ca | Natural product, potential bioactivity |

| Soft Coral (Minabea sp.) | 3-oxothis compound biorxiv.org | Natural product | |

| Nudibranch (Aldisa sanguinea) | 3-oxo-chol-4-ene-24-oic acid uchicago.edu | Antifeedant | |

| Sponge (Siphonochalina fortis) | Acetylated bile acids researchgate.net | Natural product | |

| Microbes | Gut Bacterium (Clostridium scindens) | 3-oxo-Δ4-bile acid intermediates biorxiv.org | Intermediate in secondary bile acid synthesis |

| Marine Bacterium (Thalassomonas actiniarum) | 3-oxo cholic acid uchicago.eduhmdb.canih.gov | Product of conjugated bile acid hydrolysis | |

| Soil/Water Bacteria (Pseudomonas sp.) | 3-keto intermediates from bile acid degradation mdpi.com | Catabolism of bile acids | |

| Pathogen (Mycobacterium tuberculosis) | 3-oxo-chol-4-en-24-oyl CoA nih.gov | Substrate for oxidation by ChsE4-ChsE5 | |

| Vertebrates | Humans (infants with cholestasis) | 7α-hydroxy-3-oxothis compound, 3-oxochola-4,6-dien-24-oic acid nih.govmedchemexpress.comglpbio.com | Urinary biomarker for certain liver diseases |

Future Research Directions and Unanswered Questions

Elucidating Undiscovered Enzymatic Pathways and Regulators

A primary focus of future research is to identify the full cast of enzymes and regulatory proteins that govern the lifecycle of Chol-4-en-24-oic acid. While it is known to be an intermediate in the degradation of the cholesterol side chain, the specific enzymes that catalyze each step are not all fully characterized. ufz.deacs.org In the microbial realm, particularly within gut bacteria, the conversion of phytosterols (B1254722) can lead to the formation of 3-oxothis compound. acs.org The degradation of cholesterol-derived side chains involves β-oxidation, with key differences in the cleavage mechanisms between cholesterol and cholic acid. ufz.de

In humans, this compound and its derivatives are intermediates in the synthesis of primary bile acids like cholic acid and chenodeoxycholic acid. biorxiv.orgnih.govfrontiersin.org The classical "neutral" pathway and the alternative "acidic" pathway both contribute to its formation, with enzymes like CYP7A1 and CYP27A1 playing crucial roles. nih.govfrontiersin.orgnih.gov However, the complete regulatory network, including the factors that dictate the flux through these pathways, remains an area of active investigation. For instance, the enzyme AKR1D1 (Δ4-3-oxosteroid 5β-reductase) is known to metabolize 3-oxo-Δ4 bile acids, and its decreased activity can lead to their accumulation. nih.govnih.gov Further research is needed to uncover other enzymes and regulatory factors that influence the levels of this compound in various physiological and pathological states.

Advanced Computational Modeling and Molecular Dynamics Simulations of this compound Interactions

The advent of powerful computational tools offers an unprecedented opportunity to visualize and understand the interactions of this compound at the atomic level. Molecular dynamics (MD) simulations can provide detailed insights into how this bile acid binds to proteins and influences membrane dynamics. nih.govnih.govirbbarcelona.org

These simulations can help predict the binding affinities and conformations of this compound with various receptors and enzymes. irbbarcelona.org For example, understanding its interaction with nuclear receptors like the farnesoid X receptor (FXR) and G-protein coupled receptors like TGR5 is crucial for deciphering its signaling roles. wgtn.ac.nz By simulating its behavior within lipid bilayers, researchers can also investigate how it modulates membrane properties such as fluidity and permeability, which can have profound effects on cellular function. nih.govnih.gov Such computational studies, when integrated with experimental data, can accelerate the identification of novel protein targets and the design of molecules that modulate its activity. irbbarcelona.org

Development of Novel Research Probes and Reporter Systems

To effectively study the dynamics of this compound in living systems, the development of sophisticated research tools is paramount. This includes the creation of novel chemical probes and reporter systems that can track its localization, concentration, and interactions in real-time.

Isotopically labeled versions of this compound and its derivatives, such as those incorporating ¹³C, are valuable tools for metabolic studies using mass spectrometry. isotope.comisotope.com Fluorescently tagged analogs could also be synthesized to visualize its distribution within cells and tissues. Furthermore, the development of genetically encoded biosensors or reporter gene assays could provide a dynamic readout of its intracellular signaling activity. frontiersin.org For instance, a reporter system could be designed to measure the activation of a specific nuclear receptor in response to changes in this compound levels. frontiersin.org In the context of bacterial cholesterol metabolism, probes containing specific DNA sequences have been used to study the binding of regulatory proteins like KstR2, which is involved in the degradation of the steroid rings. researchgate.net

Deeper Understanding of this compound's Role in Intracellular Signaling Networks

Beyond its role as a metabolic intermediate, this compound is emerging as a potential signaling molecule that can influence a variety of cellular processes. researchgate.net Bile acids, in general, are known to act as signaling molecules by activating specific nuclear receptors and G-protein coupled receptors, thereby regulating gene expression and metabolic pathways. wgtn.ac.nzresearchgate.netnih.govnih.gov

Future research will aim to precisely define the signaling pathways that are modulated by this compound. This involves identifying its specific protein targets and elucidating the downstream consequences of these interactions. It is known that bile acid intermediates can act as ligands for nuclear receptors such as LXR, PXR, and VDR. Investigating whether this compound directly binds to and activates these or other receptors is a key area of inquiry. Understanding its role in the intricate crosstalk between the liver, gut, and even the brain will provide a more holistic view of its physiological significance. nih.gov The discovery of its involvement in specific signaling networks could open up new avenues for therapeutic intervention in metabolic diseases and potentially other conditions. researchgate.netnih.gov

Q & A

Q. How can researchers optimize experimental protocols for isolating this compound from biological matrices?

- Answer : Implement solid-phase extraction (SPE) with C18 cartridges for lipid removal. Optimize solvent systems (e.g., methanol:water gradients) for HPLC purification. Validate recovery rates using spiked samples and internal standards (e.g., deuterated analogs) .

Methodological Guidance for Data Presentation

- Tables/Figures : Include raw data in appendices and processed data (mean ± SD) in the main text. Use scatter plots for dose-response curves and heatmaps for metabolic pathway activity .

- Statistical Reporting : Specify software (e.g., GraphPad Prism) and tests used. Address outliers via Grubbs’ test and normality via Shapiro-Wilk .

- Reproducibility : Provide step-by-step protocols in supplementary materials, including instrument calibration details .

Retrosynthesis Analysis